molecular formula C20H26O2S2 B020875 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] CAS No. 101012-80-0

2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]

Cat. No. B020875
M. Wt: 362.6 g/mol
InChI Key: IIODSQVVTNEMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol], also known as DTBP, is a widely used antioxidant in scientific research. It is a synthetic compound that belongs to the group of phenolic antioxidants. DTBP is commonly used in laboratory experiments to protect biological samples from oxidative damage caused by reactive oxygen species (ROS).

Mechanism Of Action

2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] works by scavenging ROS, which are highly reactive molecules that can cause cellular damage. ROS are produced naturally in the body during metabolic processes, but their levels can increase under conditions of oxidative stress, such as exposure to toxins or radiation. 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] neutralizes ROS by donating hydrogen atoms, which can break the chain reaction of free radical formation and prevent oxidative damage.

Biochemical And Physiological Effects

2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has been shown to have a range of biochemical and physiological effects. It has been shown to protect against oxidative damage in various tissues, including the liver, heart, and brain. 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has also been shown to have anti-inflammatory effects, and it has been used to reduce inflammation in animal models of arthritis and colitis. Additionally, 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has been shown to protect against UV-induced skin damage and to improve wound healing.

Advantages And Limitations For Lab Experiments

2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily added to biological samples. It is also non-toxic and has a low molecular weight, which allows it to penetrate cell membranes. However, 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has some limitations. It can interfere with some biochemical assays, and it may not be effective in all cell types or tissues. Additionally, 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] can have pro-oxidant effects at high concentrations, which can lead to oxidative damage.

Future Directions

There are several future directions for research on 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]. One area of interest is the development of more effective antioxidants that can target specific ROS or cellular pathways. Another area of interest is the use of 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] in combination with other antioxidants or drugs to enhance its protective effects. Additionally, there is a need for more research on the long-term effects of 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] on human health, as well as on its potential use in the prevention and treatment of diseases associated with oxidative stress.
Conclusion
In conclusion, 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] is a widely used antioxidant in scientific research. It is synthesized by a simple and cost-effective process and works by scavenging ROS to prevent oxidative damage. 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has a range of biochemical and physiological effects and is commonly used in cell culture studies and animal and human studies. While 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has several advantages for lab experiments, it also has some limitations. There are several future directions for research on 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol], including the development of more effective antioxidants and the use of 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] in combination with other antioxidants or drugs.

Synthesis Methods

2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] is synthesized by the reaction of 2,6-di-tert-butylphenol with carbon disulfide in the presence of sodium hydroxide. The resulting intermediate is then treated with hydrogen peroxide to yield 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]. The synthesis of 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] is a relatively simple and cost-effective process, making it a popular choice for antioxidant research.

Scientific Research Applications

2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] is widely used in scientific research as an antioxidant to protect biological samples from oxidative damage. It is commonly used in cell culture studies, as well as in animal and human studies. 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has been shown to protect against oxidative stress-induced cell death, and it has also been used to prevent oxidative damage in various tissues, including the liver, heart, and brain.

properties

CAS RN

101012-80-0

Product Name

2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]

Molecular Formula

C20H26O2S2

Molecular Weight

362.6 g/mol

IUPAC Name

5-tert-butyl-2-[(4-tert-butyl-2-hydroxyphenyl)disulfanyl]phenol

InChI

InChI=1S/C20H26O2S2/c1-19(2,3)13-7-9-17(15(21)11-13)23-24-18-10-8-14(12-16(18)22)20(4,5)6/h7-12,21-22H,1-6H3

InChI Key

IIODSQVVTNEMIN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C(C)(C)C)O)O

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C(C)(C)C)O)O

synonyms

2,2'-dithiobis[5-(1,1-dimethylethyl)phenol]

Origin of Product

United States

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